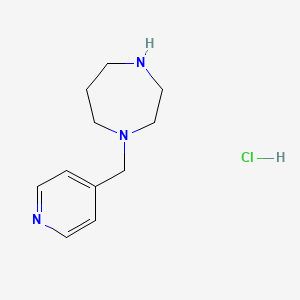
2-Chloro-5-methylthiazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol . It is a thiazole derivative, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the thiazole ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
作用机制
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to participate in various biochemical reactions, indicating that this compound may interact with its targets through similar mechanisms .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological processes , suggesting that this compound may affect multiple pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound may induce a variety of molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylthiazole-4-carbaldehyde typically involves the reaction of 2-chloro-5-methylthiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-chloro-5-methylthiazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . The reaction is carried out under controlled temperature conditions to ensure the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-purity products. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions
2-Chloro-5-methylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Chloro-5-methylthiazole-4-carboxylic acid.
Reduction: 2-Chloro-5-methylthiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-methylthiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Methylthiazole-4-carbaldehyde: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Chloro-4-methylthiazole: The position of the methyl group is different, leading to variations in chemical and biological properties.
Uniqueness
2-Chloro-5-methylthiazole-4-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the thiazole ring. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBHPQFMSDLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)
![Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2890022.png)
![N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2890023.png)
![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2890025.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2890031.png)

![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)


![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
![5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2890041.png)
